

## Creating Stable Cell Lines Overexpressing miR-143: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, microRNA-143 (miR-143) has garnered significant attention as a key regulator in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of miR-143 has been implicated in numerous diseases, most notably in cancer, where it often functions as a tumor suppressor.[1][2][4] Consequently, the generation of stable cell lines that constitutively overexpress miR-143 is an invaluable tool for elucidating its molecular mechanisms, identifying downstream targets, and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the creation and validation of stable cell lines overexpressing miR-143. The protocols detailed below cover lentiviral vector construction, stable cell line generation, and subsequent validation of miR-143 overexpression and its functional consequences.

# Data Presentation: Quantitative Effects of miR-143 Overexpression

The following tables summarize quantitative data from various studies, illustrating the typical outcomes of stable miR-143 overexpression in different cell lines.



Table 1: Quantification of miR-143 Overexpression

| Cell Line                      | Transfection<br>Method  | Fold Change in<br>miR-143<br>Expression (Mean<br>± SD) | Reference |
|--------------------------------|-------------------------|--------------------------------------------------------|-----------|
| K562 (Leukemia)                | Lentiviral Transduction | >6-fold increase vs.                                   | [5]       |
| AGS (Gastric Cancer)           | Mimic Transfection      | ~7.5-fold increase vs.                                 | [2]       |
| PC9/GR (Lung<br>Cancer)        | Transfection            | Significantly increased vs. control                    |           |
| CHO (Chinese<br>Hamster Ovary) | Stable Transfection     | Not specified, but significant                         |           |
| HCT116 (Colon<br>Cancer)       | Transfection            | Not specified, but significant                         |           |

Table 2: Functional Effects of miR-143 Overexpression



| Cell Line                | Phenotypic Change                         | Quantitative<br>Measurement<br>(Mean ± SD)               | Reference |
|--------------------------|-------------------------------------------|----------------------------------------------------------|-----------|
| K562 (Leukemia)          | Increased Apoptosis                       | Higher early apoptosis rate vs. control                  | [1]       |
| K562 (Leukemia)          | Decreased<br>Proliferation                | Significant reduction<br>at 72h and 96h (p ≤<br>0.018)   | [1]       |
| AGS (Gastric Cancer)     | Decreased<br>Proliferation                | Significant decline vs. control                          | [2]       |
| AGS (Gastric Cancer)     | Decreased Migration                       | 46% inhibition vs.                                       | [2]       |
| AGS (Gastric Cancer)     | Decreased Invasion                        | 52% inhibition vs.<br>control                            | [2]       |
| HCT116 (Colon<br>Cancer) | Decreased<br>Proliferation                | Up to 20% reduction at 96h (p < 0.01)                    | [6]       |
| HCT116 (Colon<br>Cancer) | Increased Apoptosis<br>(with oxaliplatin) | Increased caspase-<br>3/7 activity                       | [6]       |
| A549 (Lung Cancer)       | G2 Cell Cycle Arrest                      | 2-fold larger G2<br>population vs. control<br>(p < 0.01) | [5]       |
| A549 (Lung Cancer)       | Increased Cell Doubling Time              | 5.4% increase vs.<br>control (p < 0.001)                 | [5]       |

Table 3: Downregulation of miR-143 Target Gene and Protein Expression



| Cell Line                          | Target<br>Gene/Protein                  | Method of<br>Measurement  | Fold Change<br>in Expression<br>(Mean ± SD)   | Reference |
|------------------------------------|-----------------------------------------|---------------------------|-----------------------------------------------|-----------|
| K562 (Leukemia)                    | DNMT3A (mRNA<br>& Protein)              | q-PCR &<br>Western Blot   | Decreased vs.                                 | [1]       |
| K562 (Leukemia)                    | Bcl-2 (mRNA)                            | q-PCR                     | Reduced vs.                                   | [1]       |
| K562 (Leukemia)                    | Pro-caspase-3 & -9 (Protein)            | Western Blot              | Reduced vs.                                   | [1]       |
| AGS (Gastric<br>Cancer)            | STAT3 (Protein)                         | Western Blot              | Considerable<br>downregulation<br>vs. control | [2]       |
| PC9/GR (Lung<br>Cancer)            | p-EGFR, p-AKT,<br>p-ERK1/2<br>(Protein) | Western Blot              | Significantly inhibited vs. control           | [4]       |
| MiaPaCa2<br>(Pancreatic<br>Cancer) | Multiple proteins                       | SILAC-based<br>Proteomics | 93 proteins<br>downregulated<br>>2-fold       | [7]       |

## **Experimental Protocols**

## Protocol 1: Lentiviral Vector Construction for miR-143 Overexpression

This protocol outlines the steps for cloning the pre-miR-143 sequence into a lentiviral expression vector. Lentiviral vectors are recommended for stable cell line generation due to their ability to integrate into the host cell genome, leading to long-term, stable expression.[8]

### Materials:

- Human genomic DNA or a plasmid containing the pre-miR-143 sequence
- Lentiviral expression vector (e.g., pLKO.1, pLenti, or similar, containing a selection marker like puromycin or neomycin resistance)



- Restriction enzymes (e.g., EcoRI and AgeI)
- T4 DNA Ligase
- High-fidelity DNA polymerase for PCR
- Primers for amplifying pre-miR-143
- Agarose gel and electrophoresis equipment
- Gel extraction kit
- Competent E. coli for transformation
- LB agar plates with appropriate antibiotic
- Plasmid purification kit

- Primer Design and PCR Amplification: Design primers to amplify the human pre-miR-143 sequence (~100-200 bp) along with flanking regions necessary for proper processing.
   Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site (MCS) of the lentiviral vector.
- PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the pre-miR-143 sequence from a suitable template.
- Vector and Insert Digestion: Digest both the lentiviral vector and the purified PCR product with the selected restriction enzymes.
- Gel Purification: Separate the digested vector and insert by agarose gel electrophoresis and purify the DNA fragments of the correct size using a gel extraction kit.
- Ligation: Ligate the purified pre-miR-143 insert into the digested lentiviral vector using T4 DNA Ligase.
- Transformation: Transform the ligation product into competent E. coli cells.



- Colony Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for vector selection. Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.
- Verification: Verify the correct insertion of the pre-miR-143 sequence by restriction digestion and Sanger sequencing.

## Protocol 2: Generation of Stable Cell Lines Overexpressing miR-143

This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to generate a stable cell line.

### Materials:

- HEK293T cells (for lentivirus production)
- Lentiviral vector containing pre-miR-143
- Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000 or similar)
- Target cell line of interest
- Complete cell culture medium
- Polybrene
- Selection antibiotic (e.g., puromycin, G418)
- 0.45 µm filter

### Procedure:

Lentivirus Production:



- Co-transfect HEK293T cells with the lentiviral expression vector containing pre-miR-143 and the packaging plasmids using a suitable transfection reagent.
- After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.
- Filter the supernatant through a 0.45 μm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
- Transduction of Target Cells:
  - Plate the target cells at an appropriate density.
  - The next day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (typically 4-8 μg/mL) to enhance transduction efficiency.
  - Incubate the cells with the virus for 24-48 hours.
- Selection of Stable Cells:
  - After transduction, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (the concentration of which should be predetermined by a kill curve for the specific cell line).
  - Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced cells are eliminated and resistant colonies appear.
- Expansion of Stable Pools:
  - Once stable, antibiotic-resistant colonies are established, they can be pooled and expanded for further experiments. This polyclonal population will have varying levels of miR-143 expression.
- (Optional) Single-Cell Cloning:
  - To obtain a monoclonal cell line with uniform miR-143 expression, perform limiting dilution or use fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent marker.



• Expand individual clones and screen for the desired level of miR-143 expression.

# Protocol 3: Validation of miR-143 Overexpression by qRT-PCR

This protocol details the quantification of mature miR-143 expression in the generated stable cell line compared to a control cell line.

### Materials:

- RNA extraction kit suitable for small RNAs
- miRNA-specific reverse transcription kit (e.g., TagMan MicroRNA Reverse Transcription Kit)
- miRNA-specific primers for miR-143 and a suitable endogenous control (e.g., U6 snRNA, RNU6B)[9]
- Real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix)
- Real-time PCR instrument

- RNA Extraction: Isolate total RNA, including the small RNA fraction, from both the miR-143
  overexpressing stable cell line and a control cell line (e.g., parental line or a line transduced
  with an empty vector).
- Reverse Transcription (RT): Perform reverse transcription on the isolated RNA using a miRNA-specific stem-loop RT primer for miR-143 and the endogenous control.
- Quantitative Real-Time PCR (qRT-PCR):
  - Set up the qRT-PCR reaction using the cDNA, miRNA-specific forward and reverse primers, and a TaqMan probe or SYBR Green master mix.
  - Run the reaction on a real-time PCR instrument.
- Data Analysis:



- Determine the cycle threshold (Ct) values for miR-143 and the endogenous control in both the stable and control cell lines.
- Calculate the relative expression of miR-143 using the  $\Delta\Delta$ Ct method.

# Protocol 4: Validation of miR-143 Target Engagement using a Luciferase Reporter Assay

This protocol is used to confirm that miR-143 directly targets a putative mRNA by cloning the 3' UTR of the target gene into a luciferase reporter vector.[9][10][11][12][13]

### Materials:

- Dual-luciferase reporter vector (e.g., pmirGLO)
- Primers to amplify the 3' UTR of the putative target gene
- Site-directed mutagenesis kit (optional)
- HEK293T or other easily transfectable cells
- Transfection reagent
- · Dual-luciferase assay system
- Luminometer

- Cloning of the 3' UTR:
  - Amplify the 3' UTR of the putative target gene containing the predicted miR-143 binding site from cDNA.
  - Clone the amplified 3' UTR fragment into the multiple cloning site of a dual-luciferase reporter vector, downstream of the luciferase gene.



- (Optional) Create a mutant 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis. This will serve as a negative control.
- Co-transfection:
  - Co-transfect HEK293T cells with:
    - The luciferase reporter vector containing the wild-type 3' UTR and a miR-143 expression vector (or a negative control vector).
    - The luciferase reporter vector containing the mutant 3' UTR and a miR-143 expression vector (or a negative control vector).
- · Luciferase Assay:
  - After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
  - A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-143 expression vector, but not in the control groups, confirms direct targeting.

# Protocol 5: Western Blot Analysis of Downstream Target Proteins

This protocol is used to assess the protein levels of known or putative downstream targets of miR-143.

### Materials:

- miR-143 overexpressing and control stable cell lines
- RIPA buffer or other suitable lysis buffer with protease inhibitors



- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., EGFR, p-Akt, Akt, ERK, STAT3, Bcl-2) and a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

- Protein Extraction: Lyse the miR-143 overexpressing and control cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody against the target protein.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:



- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for a loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for creating and validating stable miR-143 overexpressing cell lines.





Click to download full resolution via product page

Caption: Biogenesis pathway of mature miR-143.





Click to download full resolution via product page

Caption: miR-143 signaling pathways and its cellular effects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Overexpression of microRNA-143 inhibits growth and induces apoptosis in human leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-143 suppresses the proliferation and metastasis of human gastric cancer cells via modulation of STAT3 expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-143 Increases Oxidative Stress and Myocardial Cell Apoptosis in a Mouse Model of Doxorubicin-Induced Cardiac Toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of miR-143 overexpression on proliferation, apoptosis, EGFR and downstream signaling pathways in PC9/GR cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Dual miR-143 and miR-506 Upregulation Inhibits Proliferation and Cell Cycle Progression PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergence of miR-143 overexpression, oxidative stress and cell death in HCT116 human colon cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying targets of miR-143 using a SILAC-based proteomic approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of a stable cell line for constitutive miRNA expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. scilit.com [scilit.com]
- 11. Effective experimental validation of miRNA targets using an improved linker reporter assay PMC [pmc.ncbi.nlm.nih.gov]
- 12. miRNA Luciferase Reporter Assay Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Creating Stable Cell Lines Overexpressing miR-143: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#creating-stable-cell-lines-overexpressing-mir-143]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com